![molecular formula C12H10N4S B2699054 (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 914636-21-8](/img/structure/B2699054.png)
(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile” is an organic compound containing an alkene (C=C) group, an amino (NH2) group, a methylsulfanyl (CH3-S-) group, and a nitrile (C≡N) group .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, the amino group might be introduced through a nucleophilic substitution reaction, and the nitrile group might be formed through a dehydration reaction .Molecular Structure Analysis
The E-Z system for naming alkenes could be used to describe the geometry around the double bond in this compound . The Cahn-Ingold-Prelog (CIP) rules would be used to assign priorities to the groups attached to the double bond .Chemical Reactions Analysis
Reactions involving this compound would likely depend on its functional groups. For example, the alkene could undergo addition reactions, the amino group could participate in acid-base reactions, and the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and nitrile groups could make it more soluble in polar solvents .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile involves the reaction of 4-(methylsulfanyl)benzaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile.", "Starting Materials": [ "4-(methylsulfanyl)benzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 4-(methylsulfanyl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate.", "Step 2: React ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile." ] } | |
Número CAS |
914636-21-8 |
Fórmula molecular |
C12H10N4S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-amino-3-[(4-methylsulfanylphenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C12H10N4S/c1-17-10-4-2-9(3-5-10)8-16-12(7-14)11(15)6-13/h2-5,8H,15H2,1H3 |
Clave InChI |
XKJSGGYMECUZTM-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
SMILES canónico |
CSC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)
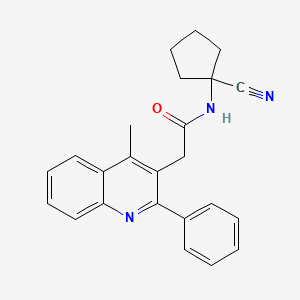
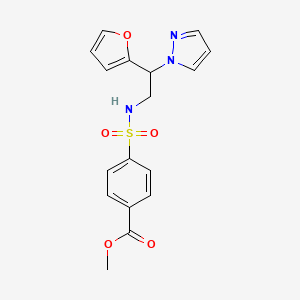
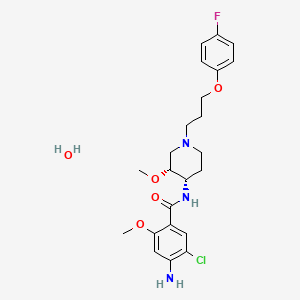

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)
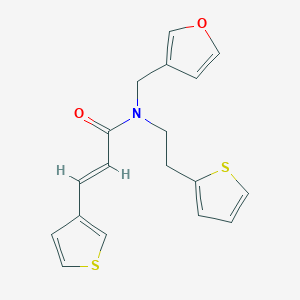

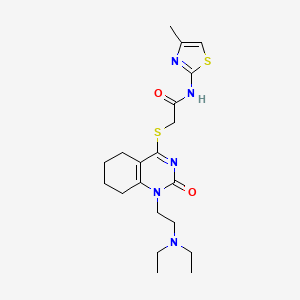
![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)
![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)

